Pyridotriazolopyrimidine derivative 1
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Overview
Description
Pyridotriazolopyrimidine derivative 1 is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridotriazolopyrimidine derivative 1 typically involves the reaction of hydrazonoyl halides with pyrido[2,3-d]pyrimidines. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: Pyridotriazolopyrimidine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
Pyridotriazolopyrimidine derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Investigated for its anticancer, antimicrobial, and antifungal properties. It has shown promising results in inhibiting the growth of various cancer cell lines and microbial strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of pyridotriazolopyrimidine derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit carbonic anhydrases, which play a crucial role in regulating pH and ion balance in cells. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to various biological effects, including the inhibition of cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidines
- Triazolopyrimidines
- Pyrido[2,3-d:6,5d’]dipyrimidines
Comparison: Pyridotriazolopyrimidine derivative 1 stands out due to its unique structural features and diverse biological activities. Compared to pyrido[2,3-d]pyrimidines and triazolopyrimidines, it exhibits enhanced anticancer and antimicrobial properties. Additionally, its ability to inhibit carbonic anhydrases with high selectivity makes it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C26H20ClN7O2 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
7-tert-butyl-11-(2-chlorophenyl)-12-[4-(1,2,4-oxadiazol-3-yl)phenyl]-3,4,6,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(13),2,7,9,11-pentaen-5-one |
InChI |
InChI=1S/C26H20ClN7O2/c1-26(2,3)24-30-22-18(23-31-32-25(35)34(23)24)12-17(20(29-22)16-6-4-5-7-19(16)27)14-8-10-15(11-9-14)21-28-13-36-33-21/h4-13H,1-3H3,(H,32,35) |
InChI Key |
CHQLSHSXSIIVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=NC(=C(C=C2C3=NNC(=O)N31)C4=CC=C(C=C4)C5=NOC=N5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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